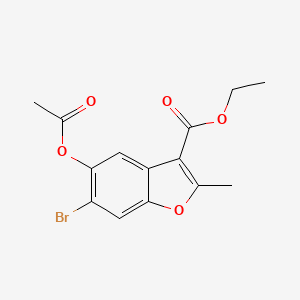

Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate, also known as Bromo-DragonFLY, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It was first synthesized in 1998 by Matthew Parker and David E. Nichols, and since then, it has gained popularity among recreational drug users due to its potent and long-lasting effects. Despite its illegal status, Bromo-DragonFLY has been the subject of scientific research, which has shed light on its synthesis, mechanism of action, and potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis of O-arylhydroxylamines and Substituted Benzofurans

Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate has been utilized in the synthesis of O-arylhydroxylamines and substituted benzofurans. An efficient palladium catalyst for O-arylation of ethyl acetohydroximate with various aryl halides was developed, leading to the creation of O-arylhydroxylamines and subsequently substituted benzofurans (Maimone & Buchwald, 2010).

Novel Quinoline-3-carboxylic Acid Derivatives

This compound has been involved in the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, via a one-pot reaction with various substituted salicylaldehydes. These derivatives have potential applications in various fields, including medicinal chemistry (Gao, Liu, Jiang, & Li, 2011).

Antimicrobial Benzofuran Aryl Ureas and Carbamates

The compound has been used to synthesize biologically significant benzofuran aryl ureas and carbamates with antimicrobial properties. This involves reacting bromo salicylaldehyde with diethyl bromomalonate to obtain 5-bromo-2-ethyl carboxylate, which is then converted into various benzofuran derivatives with potential antimicrobial activities (Kumari et al., 2019).

Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine Derivatives

Ethyl 5-arylpyridopyrimidine-6-carboxylates were synthesized using ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate, showing significant antitumor activities against lung cancer cell lines. This highlights its potential in the development of new chemotherapeutic agents (El-Kalyoubi & Agili, 2020).

Eigenschaften

IUPAC Name |

ethyl 5-acetyloxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO5/c1-4-18-14(17)13-7(2)19-11-6-10(15)12(5-9(11)13)20-8(3)16/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSVFRFCDWECQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2688904.png)

![5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2688905.png)